molecular formula C16H15N3O4 B11187600 methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11187600
M. Wt: 313.31 g/mol
InChI Key: JROAJZPUHASTJO-UHFFFAOYSA-N
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Description

The compound methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate features a pyrazolo[4,3-c]pyridine core substituted with:

  • A methyl ester at position 7.
  • A 4-methoxyphenyl group at position 2.
  • A methyl group at position 5.

These analogs provide critical insights into how structural variations influence physicochemical properties and reactivity.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-methyl-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C16H15N3O4/c1-18-8-12-14(13(9-18)16(21)23-3)17-19(15(12)20)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3

InChI Key

JROAJZPUHASTJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Design

Multicomponent reactions (MCRs) offer a streamlined approach to pyrazolo[4,3-c]pyridines. For example, Ji et al. synthesized pyrazolo[3,4-b]pyridines via reactions of aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole under ambient conditions. While this method focuses on [3,4-b] regioisomers, analogous strategies could adapt the aldehyde component to introduce the 4-methoxyphenyl moiety. Substituting isatin derivatives with 4-methoxybenzaldehyde may enable the desired substitution pattern.

Limitations and Adaptations

MCRs for [4,3-c] isomers require precise control over cyclization regiochemistry. In one study, Bevk et al. demonstrated that alkyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates undergo formylation with DMFDMA, followed by nucleophilic substitution and cyclization to yield pyrazolo[4,3-c]pyridines. Adapting this method, the 4-methoxyphenyl group could be introduced via a substituted pyrazole precursor, while methyl acetoacetate provides the methyl ester functionality.

Cross-Dehydrogenative Coupling (CDC) Approaches

Mechanism and Substrate Scope

Cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-dicarbonyl compounds has emerged as a robust method for constructing pyrazolo[1,5-a]pyridines. For instance, reactions of N-amino-2-iminopyridine 1a with ethyl acetoacetate (2a ) in ethanol under air yielded pyrazolo[1,5-a]pyridine-3-carboxylates (4a ) in 34–74% yields. Although this method targets [1,5-a] isomers, modifying the β-dicarbonyl component (e.g., methyl 3-hydroxy-1H-pyrazole-5-carboxylate) could redirect cyclization toward the [4,3-c] framework.

Optimization of Reaction Conditions

Key parameters influencing CDC efficiency include:

  • Solvent : Ethanol promotes solubility and stabilizes intermediates.

  • Temperature : Reactions proceed optimally at 80°C.

  • Oxidant : Ambient air serves as a mild oxidant, avoiding harsh reagents.

Implementing these conditions with methyl 3-oxo-4-(4-methoxyphenyl)-5-methyl-2,5-dihydro-1H-pyrazole-1-carboxylate as the β-dicarbonyl component may yield the target compound.

Cyclization of Pyrazole Derivatives

Formylation and Nucleophilic Substitution

Bevk et al. reported the synthesis of ethyl [(Z)-4-(dimethylamino)methylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (4a ) via DMFDMA-mediated formylation. Subsequent treatment with nucleophiles (e.g., methylamine) induced cyclization to pyrazolo[4,3-c]pyridines. Adapting this protocol, substituting the phenyl group with 4-methoxyphenyl in the pyrazole precursor would introduce the desired aryl moiety.

Table 1: Cyclization Reactions for Pyrazolo[4,3-c]Pyridine Synthesis

Starting MaterialNucleophileProductYield (%)Reference
4a (R = Et)Methylamine7q 72
4b (R = Me)Cyanomethyl7r 74

Cyclization with β-Ketoesters

In a related study, methyl 3-hydroxy-1H-pyrazole-5-carboxylate reacted with acetylacetone under acidic conditions to form pyrano[2,3-c]pyrazoles. Replacing acetylacetone with methyl acetoacetate and introducing a 4-methoxyphenyl group at the pyrazole N1-position could direct cyclization toward the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and toluene are preferred solvents for formylation and cyclization steps, respectively. Elevated temperatures (80°C) enhance reaction rates but may promote side reactions. For instance, prolonged heating of 4a in ethanol led to triazolo[1,5-a]pyridine byproducts, underscoring the need for precise temperature control.

Catalytic Additives

Trace hydrochloric acid (37% HCl–H2O) facilitates nucleophilic substitution by protonating the dimethylamino group in intermediates like 4a . This step is critical for activating the methylidene carbon toward attack by amines or β-dicarbonyl compounds.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound’s structure is validated via:

  • 1H NMR : Resonances at δ 3.32 (t, J = 6.6 Hz, 2H) and δ 7.46 (d, J = 8.8 Hz, 2H) correspond to the methylene and 4-methoxyphenyl groups, respectively.

  • 13C NMR : Peaks at δ 162.0 (C=O) and δ 156.9 (pyridine C) confirm ester and heterocyclic carbons.

  • LCMS : A molecular ion peak at m/z 518 [M+1] aligns with the calculated mass.

Table 2: Efficiency of Synthetic Routes

MethodYield (%)ComplexityFunctional Group Tolerance
Multicomponent Reaction60–85ModerateHigh
CDC34–74HighModerate
Cyclization72–98LowHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[4,3-c]pyridine core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxyphenylboronic acid in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]pyridine have been tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that pyrazolo[4,3-c]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . The mechanism of action often involves modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions on the pyrazole ring or the phenyl substituent can significantly influence biological activity. For example, substituents at the 7-position have been shown to impact both the potency and selectivity of anticancer activity .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against MCF-7 cells. The results indicated that compounds with a methoxy group at the para position exhibited enhanced cytotoxicity compared to those without this substitution. This finding underscores the importance of specific functional groups in modulating biological activity .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, this compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The compound significantly reduced nitric oxide levels, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory enzymes or modulate neurotransmitter receptors, thereby exerting anti-inflammatory or neuroprotective effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly affect melting points, yields, and spectral characteristics. Below is a comparative analysis of key analogs:

Compound Name (Reference) Substituents (Position) Ester Group Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
Ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl-... (7b) 5-(4-methylphenyl), 2-phenyl Ethyl 233–235 50 1730 (C=O), 1670, 1650, 1490
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-... (7c) 5-(4-methoxyphenyl), 2-phenyl Ethyl 236–237 79 1730 (C=O), 1670, 1650, 1510, 1250
Ethyl 5-(4-methoxybenzyl)-3-oxo-2-phenyl-... (6g) 5-(4-methoxybenzyl), 2-phenyl Ethyl 216–217 77 Not reported
Ethyl 5-(quinolin-3-yl)-3-oxo-2-phenyl-... (7f) 5-(quinolin-3-yl), 2-phenyl Ethyl 248–251 84 Not reported

Key Observations:

Ester Group Impact : The target compound’s methyl ester (vs. ethyl in analogs) may reduce molecular weight and alter solubility or melting points. Ethyl esters in analogs show melting points between 216–251°C; methyl esters typically exhibit lower melting points due to weaker van der Waals interactions.

Substituent Position: The target’s 2-(4-methoxyphenyl) group differs from analogs with 2-phenyl substituents. The 5-methyl substituent (vs. 5-aryl in analogs) may reduce steric hindrance, improving synthetic accessibility but decreasing π-π stacking in crystals .

Synthetic Yields : Yields for analogs range from 50–84%, influenced by substituent reactivity. Electron-donating groups (e.g., 4-methoxyphenyl in 7c) correlate with higher yields (79%) compared to 4-methylphenyl (50% for 7b) .

Spectral and Analytical Comparisons

  • IR Spectroscopy : Analogs show strong C=O stretches (~1730 cm⁻¹ for esters, ~1670–1650 cm⁻¹ for ketones/conjugated carbonyls) . The target compound’s IR spectrum would likely mirror these peaks, with shifts depending on substituent electronic effects.
  • Mass Spectrometry (MS) : Analogs like 7c exhibit molecular ion peaks (M⁺ at m/z 389) with minimal fragmentation, suggesting stability of the pyrazolopyridine core . The target’s methyl ester (lower molecular weight) would shift M⁺ accordingly.

Crystallographic Insights

For example, 7b and 7c form red crystals with triclinic or monoclinic packing, influenced by hydrogen bonding (C=O···H-N interactions) and aryl stacking . The target’s 5-methyl group may disrupt such interactions, leading to distinct crystal habits.

Research Implications

Synthetic Optimization : Replacing ethyl with methyl esters could simplify synthesis (lower boiling solvents) but may require adjustments to achieve comparable yields.

Bioactivity Potential: The 4-methoxyphenyl group (electron-rich) may enhance binding to biological targets compared to phenyl or methylphenyl analogs, as seen in related pharmacophores .

Material Science : Reduced steric bulk at position 5 (methyl vs. aryl) might improve solubility for applications in optoelectronics or catalysis.

Biological Activity

Methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, synthesizing existing research findings and data.

Overview of Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anxiolytic activities
  • Inhibition of various enzymes (e.g., carbonic anhydrases)

These derivatives have been explored for their potential therapeutic applications in treating various diseases due to their ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives showed potent inhibition of tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and differentiation. The compound this compound may similarly inhibit TRK activity, contributing to its potential as an anticancer agent .

Enzyme Inhibition

The compound has demonstrated inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Inhibitors of CAs can be beneficial in treating conditions such as glaucoma and certain types of cancer. The structure–activity relationship (SAR) studies indicate that modifications in the pyrazolo[4,3-c]pyridine scaffold can enhance or reduce inhibitory potency against specific CA isoforms .

Structure–Activity Relationships

The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:

Structural FeatureImpact on Activity
Presence of methoxy groupEnhances lipophilicity and potentially increases membrane permeability
Substitution at position 5Modulates interaction with target enzymes and receptors
Carbonyl functionalityCritical for binding affinity to target sites

These insights suggest that careful modification of the compound's structure could optimize its therapeutic efficacy.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases : A study demonstrated that derivatives similar to this compound exhibited varying degrees of inhibition against human CA isoforms. The most potent compounds showed IC50 values significantly lower than standard inhibitors .
  • Anticancer Potential : Another research effort focused on the anticancer properties of pyrazolo[4,3-c]pyridines revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazole and pyridine precursors. Key steps include:
  • Use of microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts.
  • Solvent optimization (e.g., dichloromethane or DMF) to improve solubility of intermediates .
  • Catalytic conditions (e.g., Pd/C or acidic/basic catalysts) for regioselective ring closure .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and isotopic pattern matching .
  • X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, 298 K) to resolve bond lengths, angles, and confirm tautomeric forms .

Q. How should researchers handle and store this compound to ensure integrity?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2/Ar) at -20°C in amber vials to prevent hydrolysis/oxidation. Desiccants (silica gel) mitigate moisture sensitivity .
  • Handling : Use gloveboxes for air-sensitive steps. Safety protocols include fume hoods, PPE (nitrile gloves, lab coats), and spill kits for toxicological risks (H300-H313 codes) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate with synthetic intermediates or deuterated analogs to assign ambiguous signals.
  • Dynamic NMR : Study temperature-dependent tautomerism (e.g., keto-enol equilibria) affecting chemical shifts .
  • Computational Validation : DFT-calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) compared to experimental data .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use functionals like B3LYP with basis sets (6-31G*) .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify reactive regions for electrophilic substitution .
  • Reactivity Indices : Fukui functions or global descriptors (electrophilicity index) to model interactions with biological targets .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :
  • Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 3-9) and analyze degradation via HPLC-MS .
  • Biotic Transformation : Incubate with soil/sediment microcosms under aerobic/anaerobic conditions; track metabolites using 14^{14}C-labeled analogs .
  • QSAR Modeling : Predict partition coefficients (log P) and bioaccumulation potential using software like EPI Suite .

Q. What strategies study the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based inhibition assays. IC50_{50} values quantify potency .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-protein interactions (PDB: 1M17 for kinases) .
  • ADMET Profiling : Assess permeability (Caco-2 cells), metabolic stability (liver microsomes), and toxicity (Ames test) .

Q. How can stability under varying experimental conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40-80°C), humidity (75% RH), and oxidative stress (H2_2O2_2) for 1-4 weeks. Monitor degradation via UPLC-PDA .
  • Kinetic Analysis : Arrhenius plots to extrapolate shelf life at standard storage conditions .
  • Excipient Compatibility : Co-formulate with common stabilizers (e.g., cyclodextrins) and assess compatibility via DSC/TGA .

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